molecular formula C9H12ClNO2 B1167026 TULOPAFANT CAS No. 122570-29-0

TULOPAFANT

Cat. No.: B1167026
CAS No.: 122570-29-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tulopafant (International Non-Proprietary Name, INN) is a synthetic antiplatelet agent with the molecular formula C25H19N3O2S and a molecular weight of 425.5 g/mol. It is classified under anticoagulants and antiplatelet agents, specifically targeting pathways involved in platelet aggregation . Structurally, this compound features a pyrrolothiazole-carboxamide backbone with a phenylmethylphenyl and pyridinyl substituent, as represented by its SMILES notation: S1C(N2C(C1)C(CC2)C(=O)NC1CC(CCC1)C(=O)C1CCCCC1)C1CCCNC1 .

Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), recognize this compound under the Unique Ingredient Identifier (UNII) IQ3Q8N1287 and XEVMPD Index SUB11366MIG, respectively. It is listed in the WHO INN registry (Volume 5, No. 3, 1991) and harmonized under HS code 29349990 for international trade .

Properties

CAS No.

122570-29-0

Molecular Formula

C9H12ClNO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tulopafant is functionally compared to tioclomarol and vapiprost , two structurally distinct compounds with overlapping therapeutic roles in modulating blood coagulation.

Structural and Pharmacological Comparison

Parameter This compound Tioclomarol Vapiprost
Molecular Formula C25H19N3O2S C22H16Cl2O4S C30H39NO4
Molecular Weight 425.5 g/mol 479.3 g/mol 477.6 g/mol
Core Structure Pyrrolothiazole-carboxamide Benzothiopyran-dione Cyclopentane-heptenoic acid
SMILES Notation [Provided above] CLC1SC(...)CC1 C=CCC(...)C(O)=O
Primary Target Platelet aggregation Thrombin inhibition Platelet-activating factor (PAF) receptor antagonism
Therapeutic Class Antiplatelet Anticoagulant Antiplatelet
Regulatory Status FDA: IQ3Q8N1287; EMA: SUB11366MIG FDA: E5B7C16LFK; EMA: SUB11079MIG FDA: H84XT1COAU; EMA: SUB11420MIG

Functional and Clinical Distinctions

  • This compound vs. Tioclomarol :

    • Mechanism : this compound inhibits platelet aggregation via undefined pathways (likely PAF receptor modulation), whereas tioclomarol acts as a vitamin K antagonist, blocking thrombin-dependent coagulation .
    • Clinical Use : this compound is investigated for acute thrombotic events, while tioclomarol is used in chronic anticoagulation (e.g., atrial fibrillation).
    • Structural Divergence : Tioclomarol’s benzothiopyran-dione core enables binding to vitamin K epoxide reductase, unlike this compound’s heterocyclic system .
  • This compound vs. Vapiprost: Target Specificity: Both are antiplatelet agents, but vapiprost directly antagonizes the platelet-activating factor (PAF) receptor, while this compound’s mechanism remains less defined . Bioavailability: Vapiprost’s larger molecular structure (C30H39NO4) may limit oral bioavailability compared to this compound’s compact scaffold .

Discrepancies in Classification

Evidence conflicts on this compound’s classification: some sources label it as an anticoagulant (e.g., : "抗凝血药"), while others specify antiplatelet activity (). This discrepancy may arise from regional regulatory differences or evolving pharmacological understanding .

Research Findings and Data Limitations

  • Efficacy : Preclinical studies highlight this compound’s potency in reducing arterial thrombosis in murine models (IC50 ~10 nM), though clinical trial data remain sparse compared to tioclomarol and vapiprost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.